

basic pharmacological profile of Rifamycin Sodium

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Compound of Interest

Compound Name: *Rifamycin Sodium*

Cat. No.: *B1679330*

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An In-depth Technical Guide on the Core Pharmacological Profile of **Rifamycin Sodium**

Introduction

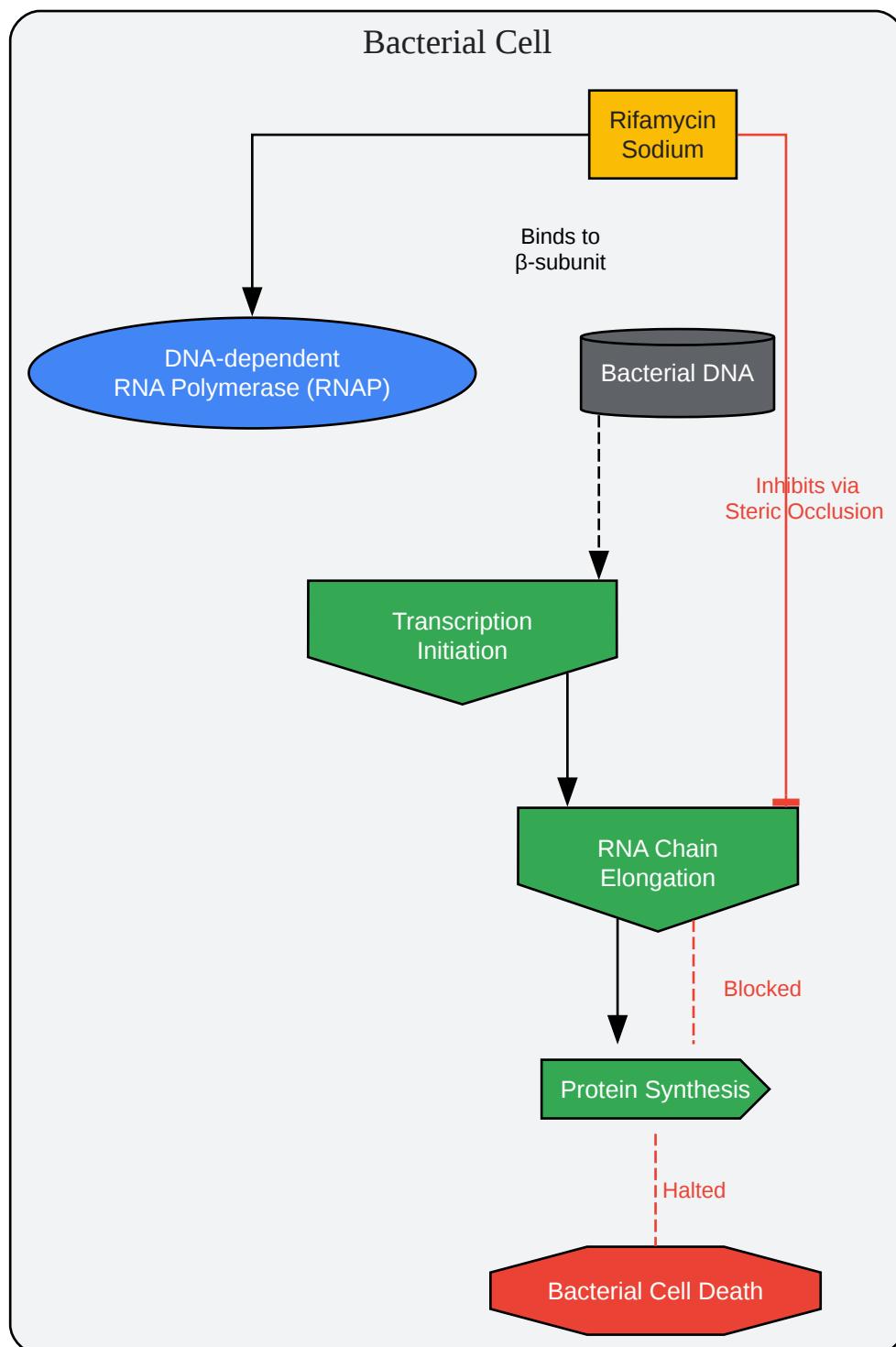
Rifamycin Sodium, a member of the ansamycin class of antibiotics, is a semi-synthetic derivative of Rifamycin SV, which is naturally produced by the bacterium *Amycolatopsis mediterranei*.^{[1][2]} It is a broad-spectrum antibiotic with potent bactericidal activity, particularly against mycobacteria, making it a cornerstone in the treatment of tuberculosis and other challenging bacterial infections.^{[1][3]} This guide provides a detailed examination of the fundamental pharmacological properties of **Rifamycin Sodium**, intended for researchers, scientists, and professionals in drug development.

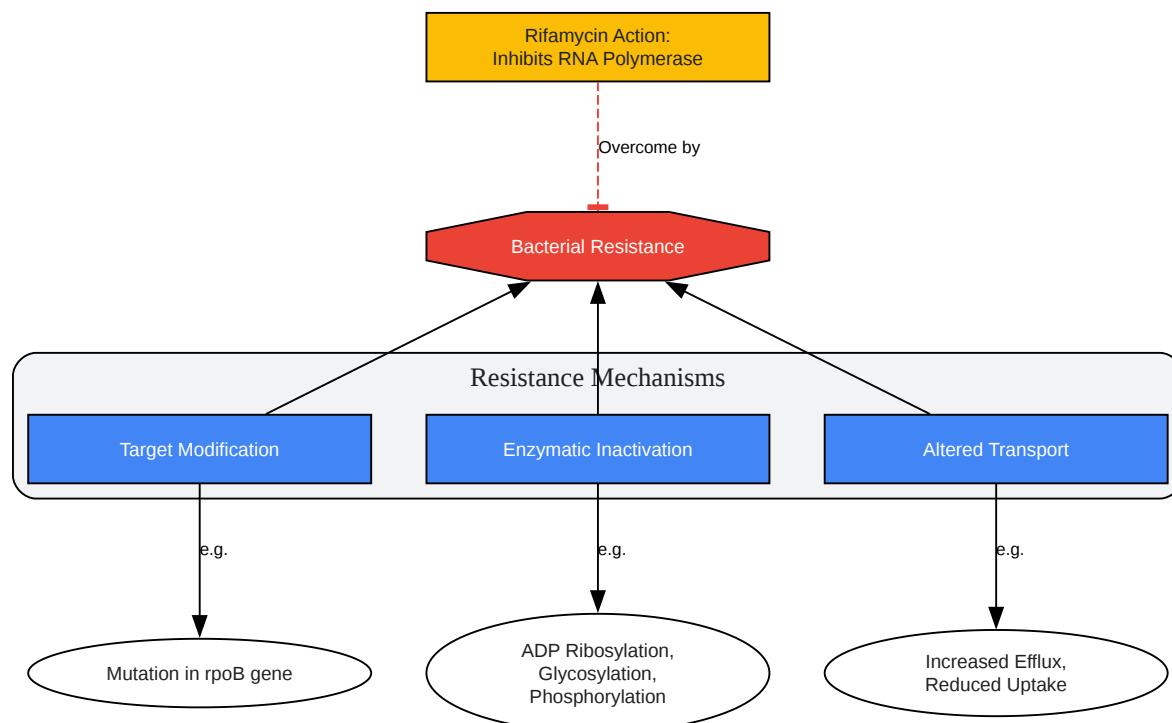
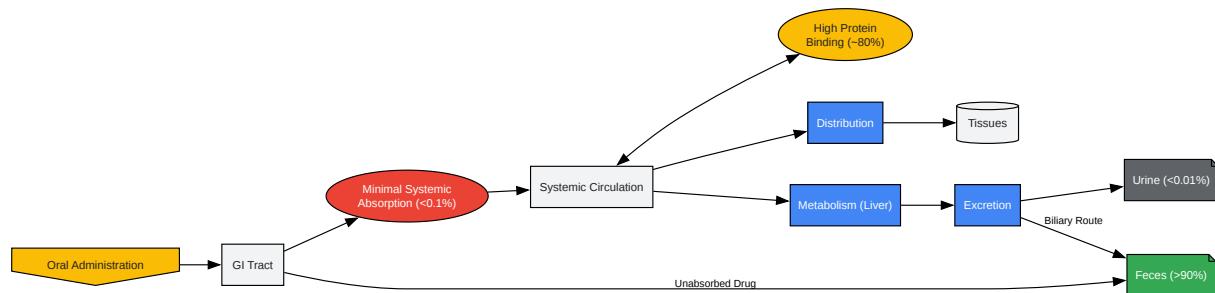
Mechanism of Action

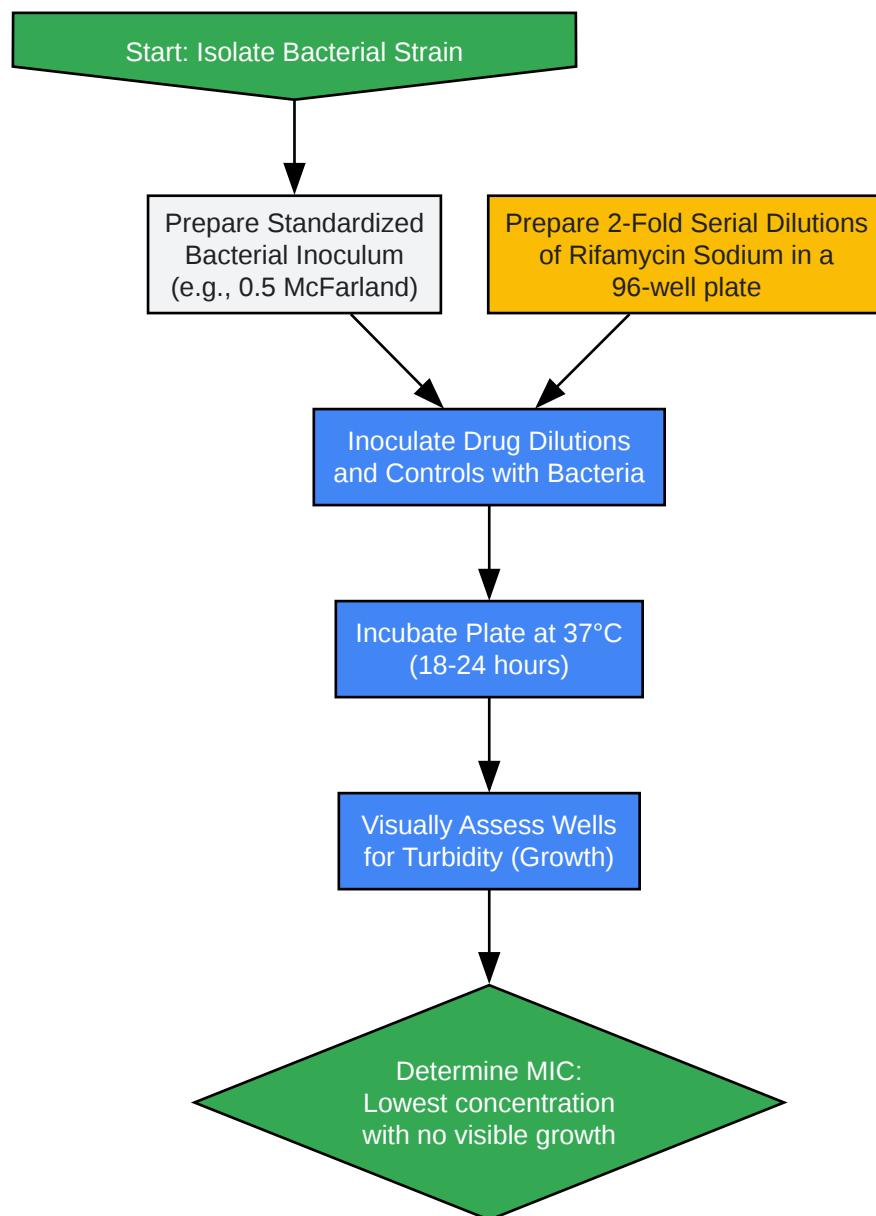
The antibacterial effect of **Rifamycin Sodium** is rooted in its highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).^{[4][5]} This enzyme is critical for the transcription of DNA into RNA, an essential step in bacterial protein synthesis.^[1]

Rifamycin Sodium binds with high affinity to the β -subunit of the prokaryotic RNAP, whereas its affinity for the analogous mammalian enzyme is significantly lower, which accounts for its selective toxicity.^{[4][5]} The binding occurs within the RNA exit tunnel, not at the active site itself.^[6] This interaction physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides. This process, known as a "steric-occlusion" mechanism, prevents further chain elongation, thereby halting transcription and leading to

bacterial cell death.[\[5\]](#)[\[6\]](#) This bactericidal action is a key advantage in treating severe infections.[\[1\]](#)







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